molecular formula C10H11Cl2NO3 B13763995 Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate

Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate

Cat. No.: B13763995
M. Wt: 264.10 g/mol
InChI Key: MWPLCBQVCHNJHT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H11Cl2NO3. This compound is known for its unique structure, which includes an ethyl ester group attached to a phenoxyacetic acid backbone substituted with amino and dichloro groups. It is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate typically involves the reaction of 2-amino-4,5-dichlorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dichlorophenoxy)acetate: Similar structure but lacks the amino group.

    Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate: Positional isomer with the amino group at a different position.

    Ethyl 2-(2-amino-3,4-dichlorophenoxy)acetate: Another positional isomer with different chlorine substitution.

Uniqueness

Ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate is unique due to the specific positioning of the amino and dichloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.10 g/mol

IUPAC Name

ethyl 2-(2-amino-4,5-dichlorophenoxy)acetate

InChI

InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5,13H2,1H3

InChI Key

MWPLCBQVCHNJHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1N)Cl)Cl

Origin of Product

United States

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